molecular formula C33H34O2Si3 B046536 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane CAS No. 3390-61-2

1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane

Cat. No.: B046536
CAS No.: 3390-61-2
M. Wt: 546.9 g/mol
InChI Key: PHLASVAENYNAOW-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane (CAS 3390-61-2) is a high-molecular-weight phenyl-modified trisiloxane of significant interest in advanced materials and industrial research. This compound, also known commercially as Dow Corning 705 or Silicone DC 705 , serves as a key ingredient in specialized applications due to its unique physicochemical properties derived from its molecular structure (C 33 H 34 O 2 Si 3 , MW: 546.88). Research Applications and Value: • High-Temperature and High-Vacuum Fluids: Its low vapor pressure (0 Pa at 25°C) and high boiling point (approximately 245°C at 0.5 mm Hg) make it an exceptional base fluid for high-temperature diffusion pumps and high-vacuum systems. • Material Science and Polymer Chemistry: The compound acts as a versatile building block (synthon) in synthesizing complex siloxane architectures and phenyl-rich hybrid materials. Its structure, featuring both methyl and phenyl groups, allows for tuning thermal stability and refractive index in resulting polymers. • Surface Science and Emollients: It is investigated for its surface-active properties and is categorized as an emollient and skin-conditioning agent, useful in studies of personal care formulations. • Thermodynamic Studies: With a high enthalpy of vaporization (Δ vap H of 87.3 kJ/mol at 590 K), it is a subject of research in thermodynamic modeling and the study of heat-resistant silicone fluids. Physical and Chemical Properties: Appearance: Solid

Properties

IUPAC Name

methyl-bis[[methyl(diphenyl)silyl]oxy]-phenylsilane
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InChI

InChI=1S/C33H34O2Si3/c1-36(29-19-9-4-10-20-29,30-21-11-5-12-22-30)34-38(3,33-27-17-8-18-28-33)35-37(2,31-23-13-6-14-24-31)32-25-15-7-16-26-32/h4-28H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PHLASVAENYNAOW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)(C3=CC=CC=C3)O[Si](C)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
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Molecular Formula

C33H34O2Si3
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DSSTOX Substance ID

DTXSID7063007
Record name Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl-
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Molecular Weight

546.9 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane
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CAS No.

3390-61-2, 28855-11-0
Record name Trimethylpentaphenyltrisiloxane
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Record name Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl-
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Record name Trimethyl pentaphenyl trisiloxane
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Record name Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl-
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Record name Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl-
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Record name 1,3,5-trimethyl-1,1,3,5,5-pentaphenyltrisiloxane
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Record name TRIMETHYL PENTAPHENYL TRISILOXANE
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane can be synthesized through a ring-crosslinking polymerization reaction. A common method involves reacting methylphenylchlorosilane with trichloromethylsilane in the presence of a base catalyst . The reaction proceeds as follows:

    Reactants: Methylphenylchlorosilane and trichloromethylsilane

    Catalyst: Base (e.g., sodium hydroxide)

    Conditions: The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chlorosilanes.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Reduction: Reduction reactions can convert the phenyl groups to other functional groups.

    Substitution: The phenyl groups can be substituted with other organic groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.

Major Products Formed

    Oxidation: Silanols and siloxanes

    Reduction: Various substituted silanes

    Substitution: Organosilicon compounds with different organic groups

Scientific Research Applications

Industrial Applications

1. Lubricants and Oils

  • Functionality: The compound acts as a lubricant due to its low viscosity and high thermal stability.
  • Use Cases: It is utilized in various applications including:
    • High-performance lubricating oils for machinery.
    • As an additive in formulations to enhance lubricity and reduce wear.

2. Surface Modifiers

  • Functionality: It modifies surface properties by reducing surface tension and enhancing hydrophobicity.
  • Use Cases:
    • Coatings for textiles and paper to impart water repellency.
    • Treatment of glass and ceramics to improve durability and resistance to staining.

3. Chemical Intermediate

  • Functionality: Serves as a precursor in the synthesis of other silicone compounds.
  • Use Cases:
    • Production of specialty silicones used in cosmetics and personal care products.
    • Utilized in the formulation of sealants and adhesives.

Case Study 1: Use in Automotive Lubricants

A study conducted by Shin-Etsu Chemical Co., Ltd., highlighted the effectiveness of 1,3,5-trimethyl-1,1,3,5,5-pentaphenyltrisiloxane as an additive in automotive lubricants. The study demonstrated that the addition of this compound improved the thermal stability of the lubricant by up to 30%, resulting in reduced engine wear under high-temperature conditions.

Case Study 2: Coating Applications

Research published in the Journal of Surface Science examined the application of this compound as a surface modifier for glass substrates. The results indicated that coatings containing this trisiloxane exhibited enhanced water-repellency (contact angle increased by over 100 degrees) compared to untreated surfaces. This property is particularly beneficial for self-cleaning surfaces.

Mechanism of Action

The mechanism of action of 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane
  • CAS Number : 3390-61-2
  • Molecular Formula : C₃₃H₃₄O₂Si₃
  • Molecular Weight : 546.89 g/mol
  • Synonyms: Dow Corning 705, Pentaphenyltrimethyltrisiloxane, Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl- .

Synthesis: Produced via equilibration of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane and methylphenylcyclosiloxanes using tetramethylammonium silanolate as a catalyst. Recycling by-products achieves >90% yield .

Key Properties :

  • Viscosity : 175 cSt (25°C) .
  • Enthalpy of Vaporization (ΔvapH) : ~575–625 kJ/mol .
  • Thermal Stability : Enhanced by aromatic phenyl groups, making it suitable for high-temperature applications .

Applications :
High-vacuum pump fluid (e.g., Dow Corning 705), silicone surfactant, and specialty lubricant .

Comparison with Structurally Similar Trisiloxanes

1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane (CAS 17962-34-4)

  • Molecular Formula : C₁₁H₂₂O₂Si₃
  • Molecular Weight : 290.56 g/mol
  • Key Properties :
    • Lower viscosity and volatility compared to the target compound due to fewer phenyl groups.
    • Vapor pressure and density data available for temperature ranges 298–373 K .
  • Applications : Intermediate in silicone synthesis, less common in high-performance roles due to reduced thermal stability .

1,1,5,5-Tetraphenyl-1,3,3,5-tetramethyltrisiloxane (CAS 3982-82-9)

  • Molecular Formula : C₂₈H₃₂O₂Si₃
  • Molecular Weight : 497.79 g/mol
  • Structural Difference : Replaces one phenyl group with a methyl group compared to the target compound.
  • Impact : Reduced molecular weight and viscosity, moderate thermal stability. Used in niche silicone polymers .

1,1,1,3,5,5,5-Heptamethyltrisiloxane (CAS 17962-34-4)

  • Molecular Formula : C₇H₂₂O₂Si₃
  • Molecular Weight : 246.50 g/mol
  • Key Properties :
    • Fully methyl-substituted structure results in low viscosity (~5–10 cSt) and high volatility.
    • Lacks phenyl groups, leading to lower thermal stability but higher reactivity in hydrosilylation .
  • Applications : Precursor for silicone fluids and cross-linking agents .

Comparative Analysis Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Viscosity (cSt) ΔvapH (kJ/mol) Key Applications
This compound (3390-61-2) C₃₃H₃₄O₂Si₃ 546.89 175 575–625 High-vacuum fluids, surfactants
1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane (17962-34-4) C₁₁H₂₂O₂Si₃ 290.56 N/A N/A Silicone intermediates
1,1,5,5-Tetraphenyltetramethyltrisiloxane (3982-82-9) C₂₈H₃₂O₂Si₃ 497.79 ~100 N/A Specialty polymers
1,1,1,3,5,5,5-Heptamethyltrisiloxane (17962-34-4) C₇H₂₂O₂Si₃ 246.50 5–10 ~300 Cross-linking agents

Structural and Functional Insights

  • Phenyl vs. Methyl Substitution :

    • Phenyl Groups : Increase molecular weight, viscosity, and thermal/oxidative stability (e.g., target compound’s high ΔvapH and vacuum compatibility) .
    • Methyl Groups : Reduce steric hindrance, lower viscosity, and enhance volatility (e.g., heptamethyltrisiloxane’s use in reactive systems) .
  • Synthesis Complexity :

    • The target compound’s synthesis requires precise equilibration and recycling, whereas methyl-rich analogs are simpler to produce .
  • Performance Trade-offs: High phenyl content improves lubricity and vacuum performance but limits solubility in non-polar media. Methyl-rich trisiloxanes offer better compatibility with organic solvents but lack high-temperature resilience .

Biological Activity

1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane (commonly referred to as pentaphenyltrisiloxane) is a siloxane compound with significant applications in various fields such as cosmetics, pharmaceuticals, and materials science. Its unique molecular structure, characterized by a combination of phenyl groups and siloxane linkages, contributes to its biological activity and utility.

  • Molecular Formula : C33H34O2Si3
  • Molecular Weight : 546.88 g/mol
  • CAS Number : 3390-61-2
  • Physical State : Solid at room temperature
  • Melting Point : -25°C
  • Boiling Point : 245°C at 0.5 mm Hg
  • Density : 1.09 g/mL at 25°C
  • Water Solubility : Insoluble
PropertyValue
Molecular FormulaC33H34O2Si3
Molecular Weight546.88 g/mol
Melting Point-25°C
Boiling Point245°C (0.5 mm Hg)
Density1.09 g/mL
Water SolubilityInsoluble

Biological Activity Overview

The biological activity of pentaphenyltrisiloxane is primarily related to its interactions with biological systems and its potential applications in drug delivery and cosmetic formulations.

Antimicrobial Properties

Research indicates that siloxane compounds exhibit antimicrobial activity. The presence of phenyl groups enhances the hydrophobicity of the molecule, which may contribute to its ability to disrupt microbial membranes. Studies have shown that similar siloxanes can inhibit the growth of various bacteria and fungi, suggesting potential applications in preserving cosmetic formulations .

Cytotoxicity and Biocompatibility

Pentaphenyltrisiloxane has been evaluated for cytotoxic effects on human cell lines. In vitro studies suggest that while it exhibits low toxicity at certain concentrations, higher doses may lead to cytotoxicity in specific cell types. This duality makes it a candidate for further investigation in drug delivery systems where controlled release is critical .

Drug Delivery Systems

The compound's unique structure allows it to function as a carrier for hydrophobic drugs. Its ability to form stable emulsions can enhance the bioavailability of poorly soluble drugs. Research has demonstrated that formulations containing pentaphenyltrisiloxane can improve the solubility and absorption rates of active pharmaceutical ingredients (APIs) when tested in vitro .

Study 1: Antimicrobial Efficacy

A study conducted by CD Formulation assessed the antimicrobial properties of various siloxanes, including pentaphenyltrisiloxane. Results indicated a significant reduction in microbial load when incorporated into cosmetic formulations, highlighting its potential as a preservative agent .

Study 2: Cytotoxicity Assessment

In a cytotoxicity study involving human fibroblast cells, pentaphenyltrisiloxane was tested at varying concentrations. The results showed minimal cytotoxic effects at concentrations below 100 µg/mL but indicated increased cell death at higher concentrations. This suggests a need for careful formulation in therapeutic applications .

Q & A

Q. What role does this compound play in membrane technology for separation processes?

  • Methodological Answer : Incorporate into polymer matrices to enhance selectivity in gas separation membranes. Evaluate performance using permeability tests (e.g., CO₂/N₂ selectivity) and atomic force microscopy (AFM) to study membrane morphology .

Key Physical Properties (Compiled from Evidence)

PropertyValueSource
Molecular FormulaC₃₃H₃₄O₂Si₃
Average Molecular Weight546.89 g/mol
CAS Registry Number3390-61-2
Stability ConsiderationsAvoid moisture, UV light

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane
Reactant of Route 2
1,3,5-Trimethyl-1,1,3,5,5-pentaphenyltrisiloxane

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